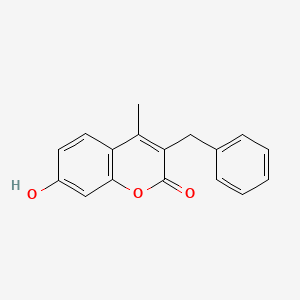

3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-benzyl-7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-11-14-8-7-13(18)10-16(14)20-17(19)15(11)9-12-5-3-2-4-6-12/h2-8,10,18H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFOCEQDKOOOER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075361 | |

| Record name | 3-Benzyl-4-methyl-7-hydroxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-44-2 | |

| Record name | 3-Benzyl-4-methylumbelliferone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzyl-4-methylumbelliferon | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzyl-4-methyl-7-hydroxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BENZYL-4-METHYLUMBELLIFERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UZY4BZ33H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 3-benzyl-7-hydroxy-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis protocols, and structural information for 3-benzyl-7-hydroxy-4-methylcoumarin (CAS 86-44-2). This document is intended to serve as a core reference for professionals in research and drug development.

Core Physicochemical Properties

While experimental data for 3-benzyl-7-hydroxy-4-methylcoumarin is limited in publicly accessible literature, key identifiers and computed properties have been established. Much of the available experimental data pertains to its parent compound, 7-hydroxy-4-methylcoumarin. The following table summarizes the known quantitative data for the title compound.

| Property | Value | Source |

| CAS Number | 86-44-2 | [1] |

| Molecular Formula | C₁₇H₁₄O₃ | [1] |

| Molecular Weight | 266.29 g/mol | [1] |

| Appearance | Solid | |

| Purity | ≥95% (Commercially available) | |

| Computed LogP | 3.4 | PubChem |

| Melting Point | Data not available in searched literature | |

| Solubility | Data not available in searched literature | |

| pKa | Data not available in searched literature |

Note: Professionals should exercise caution and not confuse the properties of this compound with its more extensively studied precursor, 7-hydroxy-4-methylcoumarin.

Synthesis Methodology

The synthesis of 3-benzyl-7-hydroxy-4-methylcoumarin can be achieved through established methods for C-C bond formation at the C3 position of the coumarin scaffold. A plausible and effective approach is the Knoevenagel condensation.

This method involves the base-catalyzed condensation of a substituted salicylaldehyde with a compound containing an active methylene group, followed by intramolecular cyclization (lactonization).

A. Principle:

The reaction condenses 2,4-dihydroxybenzaldehyde with ethyl 2-phenylacetate in the presence of a weak base catalyst like piperidine. The initial condensation product undergoes a spontaneous intramolecular cyclization via the elimination of a water molecule, followed by reaction with a methylating agent to form the stable 3-benzyl-7-hydroxy-4-methylcoumarin ring system.

B. Materials and Reagents:

-

2,4-Dihydroxyacetophenone

-

Phenylacetic acid

-

Acetic anhydride

-

Sodium acetate (anhydrous)

-

Hydrochloric acid (10% v/v)

-

Ethanol

-

Sodium hydroxide

-

Dimethyl sulfate

-

Suitable solvents for extraction and purification (e.g., ethyl acetate, hexane)

C. Step-by-Step Procedure:

-

Synthesis of Phenylacetyl Chloride: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, combine phenylacetic acid with an excess of thionyl chloride. Gently reflux the mixture for 1-2 hours until the evolution of HCl gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain crude phenylacetyl chloride.

-

Friedel-Crafts Acylation: Dissolve 2,4-dihydroxyacetophenone in a suitable dry, non-polar solvent (e.g., nitrobenzene or carbon disulfide) in a three-necked flask fitted with a mechanical stirrer and a dropping funnel. Cool the mixture in an ice bath. Add anhydrous aluminum chloride (AlCl₃) portion-wise with stirring. To this suspension, add the prepared phenylacetyl chloride dropwise while maintaining the low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until TLC indicates the consumption of starting material.

-

Work-up and Hydrolysis: Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The intermediate product will precipitate. Filter the solid, wash with cold water, and then hydrolyze by refluxing with aqueous sodium hydroxide (10%) for 1-2 hours.

-

Cyclization and Methylation: Cool the hydrolyzed solution and acidify with dilute HCl to precipitate the 3-benzyl-4,7-dihydroxycoumarin intermediate. Filter and dry the solid. Dissolve the intermediate in an appropriate solvent (e.g., acetone or ethanol) and treat with a methylating agent such as dimethyl sulfate in the presence of a base (e.g., potassium carbonate) to selectively methylate the 4-hydroxyl group.

-

Purification: Monitor the methylation reaction by TLC. Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to obtain pure 3-benzyl-7-hydroxy-4-methylcoumarin.

Biological Activity and Signaling Pathways

Specific studies detailing the biological activity or associated signaling pathways for 3-benzyl-7-hydroxy-4-methylcoumarin are not extensively documented in the available literature. However, the broader class of coumarin derivatives is known for a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticoagulant properties.[2][3] The parent compound, 7-hydroxy-4-methylcoumarin, has been investigated for anti-cancer potential, where it was shown to down-regulate Aryl hydrocarbon receptor (AhR) and Proliferating Cell Nuclear Antigen (PCNA) while up-regulating apoptotic proteins like Bax, Caspase-3, and Caspase-9.[4] Further research is required to determine if the 3-benzyl substitution preserves or modifies these activities.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of 3-benzyl-7-hydroxy-4-methylcoumarin via the principles of Knoevenagel condensation and subsequent modification.

References

- 1. scbt.com [scbt.com]

- 2. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct pharmacological and mechanistic data for 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one is limited in publicly available scientific literature. This guide provides a comprehensive overview of the putative mechanism of action based on the well-documented biological activities of its core scaffold, 7-hydroxy-4-methyl-2H-chromen-2-one, and the influence of substitutions at the 3-position as indicated by structure-activity relationship (SAR) studies of related coumarin derivatives. The proposed mechanisms require direct experimental validation for this specific compound.

Introduction

3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one belongs to the coumarin class of compounds, which are a prominent group of benzopyrone derivatives found in many plants. Coumarins are recognized for their diverse and significant pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. The core scaffold, 7-hydroxy-4-methyl-2H-chromen-2-one (also known as 4-methylumbelliferone), is a well-studied platform for the development of therapeutic agents. The addition of a benzyl group at the 3-position is anticipated to modulate the biological activity of the parent molecule, potentially enhancing its potency and target selectivity. This document aims to provide a detailed technical overview of the inferred mechanism of action of 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one, supported by data from structurally related compounds, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Putative Core Mechanisms of Action

The biological activity of 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one is likely multifaceted, stemming from the synergistic effects of its core coumarin structure and the appended functional groups. The primary proposed mechanisms include anti-inflammatory, anticancer, and antioxidant effects.

Anti-inflammatory Activity

Coumarin derivatives are known to exert anti-inflammatory effects by modulating key inflammatory pathways. The proposed anti-inflammatory mechanism of action for 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one involves the inhibition of pro-inflammatory enzymes and cytokines.

-

Inhibition of Cyclooxygenase (COX) Enzymes: Coumarins can inhibit COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[1]

-

Suppression of Pro-inflammatory Cytokines: The compound is likely to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2]

-

Modulation of NF-κB and MAPK Signaling Pathways: The anti-inflammatory effects are likely mediated through the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.[2][3]

References

- 1. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation | Semantic Scholar [semanticscholar.org]

Biological Activity of 3-Benzyl-7-Hydroxy-4-Methylcoumarin Derivatives: A Technical Guide

Abstract

Coumarins represent a vital class of heterocyclic compounds, widely recognized as a "privileged scaffold" in medicinal chemistry due to their diverse and significant pharmacological activities. Within this broad family, derivatives of 3-benzyl-7-hydroxy-4-methylcoumarin have emerged as particularly promising candidates for drug development, exhibiting a range of biological effects including potent anticancer, enzyme inhibitory, and antioxidant properties. The strategic placement of a benzyl group at the C3 position, combined with the 7-hydroxy-4-methylcoumarin core, creates a unique molecular architecture that facilitates interaction with various biological targets. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these derivatives. It summarizes key quantitative data in structured tables, details relevant experimental protocols, and visualizes critical molecular pathways and workflows to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

Coumarins (2H-1-benzopyran-2-ones) are a large group of naturally occurring and synthetic compounds characterized by a fused benzene and α-pyrone ring system.[1] Their derivatives are associated with a wide spectrum of biological activities, including anticoagulant, anti-inflammatory, antibacterial, antiviral, and anticancer properties.[1][2][3][4][5] The 7-hydroxy-4-methylcoumarin scaffold, in particular, is a common starting point for the synthesis of new therapeutic agents. The introduction of a benzyl moiety at the C3 position has been shown to significantly influence the molecule's interaction with biological targets, often enhancing its potency and selectivity. This guide focuses specifically on these 3-benzyl derivatives, exploring their therapeutic potential across different domains.

General Synthesis Strategies

The synthesis of 3-benzyl-7-hydroxy-4-methylcoumarin derivatives typically begins with the construction of the core coumarin ring system, followed by the introduction of the benzyl group and other modifications.

2.1. Synthesis of the 7-Hydroxy-4-methylcoumarin Core

The most common method for synthesizing the 7-hydroxy-4-methylcoumarin scaffold is the Pechmann condensation . This reaction involves the condensation of a phenol (resorcinol) with a β-ketoester (ethyl acetoacetate) under acidic conditions.[2][6]

2.2. Introduction of the 3-Benzyl Group

Once the coumarin core is formed, the 3-benzyl group can be introduced through various synthetic routes. One common approach involves the Knoevenagel condensation of 7-hydroxy-4-methyl-2-oxo-2H-chromene-3-carbaldehyde with a suitable phenylacetic acid derivative, or direct benzylation reactions. Further modifications can then be made to the benzyl ring or the 7-hydroxy group to generate a library of derivatives.

Anticancer Activity

A significant area of investigation for these compounds is their potent cytotoxic activity against various human cancer cell lines. Derivatives have shown particular efficacy against prostate (PC-3) and breast (MDA-MB-231, MCF-7) cancer cells.[7][8]

Table 1: Cytotoxicity of 3-Benzyl and Related Coumarin Derivatives

| Compound ID/Description | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| (E)-2-((3-benzyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)-N'-(1-(4-bromophenyl)ethylidene)acetohydrazide | PC-3 (Prostate) | 3.56 | [7] |

| (E)-2-((3-benzyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)-N'-(1-(4-bromophenyl)ethylidene)acetohydrazide | MDA-MB-231 (Breast) | 8.5 | [7] |

| Benzylidene derivative 5 | PC-3 (Prostate) | 3.56 | [8] |

| Benzylidene derivative 4b | PC-3 (Prostate) | 8.99 | [8] |

| Benzylidene derivative 4a | PC-3 (Prostate) | 10.22 | [8] |

| 3-benzyl-4-methylcoumarin-7-O-sulfamate | MCF-7 (Breast) | 0.001 (1 nM) |[9] |

3.1. Mechanism of Action: EGFR/PI3K/Akt Pathway Inhibition

Several studies suggest that the anticancer effects of these coumarin derivatives are mediated through the inhibition of critical cell signaling pathways, particularly the EGFR/PI3K/Akt pathway, which is frequently dysregulated in cancer.[8] Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers the PI3K/Akt cascade, promoting cell proliferation, survival, and metastasis. Certain benzylidene coumarin derivatives have been identified as dual inhibitors of both EGFR and the β-isoform of Phosphoinositide 3-kinase (PI3Kβ), effectively shutting down this pro-tumorigenic signaling axis.[8]

Enzyme Inhibition

Derivatives of the 3-benzylcoumarin scaffold are potent inhibitors of several key enzymes implicated in human diseases.

Table 2: Enzyme Inhibitory Activity of 3-Benzylcoumarin Derivatives

| Compound/Description | Target Enzyme | IC50 / Ki Value | Reference |

|---|---|---|---|

| 3-benzyl-4-methylcoumarin-7-O-sulfamate | Steroid Sulfatase (STS) | 32 nM (placental microsomal) | [9] |

| Benzylidene derivative 5 | EGFR | 0.1812 µM | [8] |

| 3-(p-azidobenzyl)-4-hydroxycoumarin | NADPH Quinone Reductase | Competitive Inhibition | [3] |

| Various Coumarins | Carbonic Anhydrase (hCA I) | 78 nM - 37.0 µM |[10] |

4.1. Steroid Sulfatase (STS) Inhibition Steroid sulfatase is a critical enzyme in the biosynthesis of estrogen and is a key target for hormone-dependent cancers like breast cancer. 3-benzyl-4-methylcoumarin-7-O-sulfamate has been identified as a highly effective STS inhibitor, with an IC50 value in the nanomolar range, highlighting its potential in endocrine therapies.[9]

4.2. Carbonic Anhydrase (CA) Inhibition Coumarins act as inhibitors of carbonic anhydrases through a unique mechanism. They function as pro-drugs that are hydrolyzed within the enzyme's active site by the catalytic zinc-hydroxide species. This reaction opens the lactone ring to form a 2-hydroxy-cinnamic acid derivative, which then coordinates to the zinc ion and blocks the enzyme's catalytic activity.[10]

Antioxidant Activity

The phenolic hydroxyl group at the C7 position, common to this class of compounds, imparts significant antioxidant potential. These molecules can act as free radical scavengers, neutralizing reactive oxygen species (ROS) that contribute to oxidative stress and cellular damage.

Table 3: Antioxidant Activity of 7-Hydroxy-4-methylcoumarin Derivatives

| Compound/Description | Assay | IC50 Value | Reference |

|---|---|---|---|

| Derivative D9 | DPPH Scavenging | 69.76 µg/mL | [2] |

| Ascorbic Acid (Standard) | DPPH Scavenging | 75.47 µg/mL | [2] |

| 7-((8-(4-benzylpiperidin-1-yl)octyl)oxy)-4-methyl-2H-chromen-2-one (C3 ) | DPPH Scavenging | Effective Scavenging |[11] |

Experimental Protocols

6.1. Synthesis of 7-hydroxy-4-methylcoumarin (Pechmann Condensation) This protocol is a generalized procedure based on literature.[2][12]

-

In an ice bath, slowly add concentrated sulfuric acid (e.g., 100 ml) to a mixture of resorcinol (0.1 mole) and ethyl acetoacetate (0.1 mole) with constant stirring over 30 minutes.

-

Allow the reaction mixture to stand at room temperature for several hours (e.g., 3-18 hours) until the reaction is complete.

-

Pour the mixture into a beaker containing crushed ice and water with vigorous stirring.

-

Collect the resulting white precipitate by vacuum filtration and wash thoroughly with cold water.

-

To purify, dissolve the crude product in a 5% w/v sodium hydroxide solution and filter to remove any insoluble impurities.

-

Acidify the filtrate with concentrated sulfuric acid, causing the purified product to precipitate.

-

Collect the final product by filtration, wash with cold water, and dry. Recrystallization from ethanol can be performed for higher purity.

6.2. MTT Assay for In Vitro Cytotoxicity

-

Seed cancer cells (e.g., PC-3, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

-

Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

6.3. DPPH Radical Scavenging Assay This protocol is based on standard methods reported in the literature.[2][13]

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

-

Prepare various concentrations of the test compounds in methanol. Ascorbic acid is typically used as a positive control.

-

In a 96-well plate or test tubes, add a fixed volume of the DPPH solution (e.g., 1 mL) to a specific volume of the test compound solution (e.g., 1 mL).

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm against a methanol blank.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.

-

Plot the % inhibition against the compound concentration to determine the IC50 value.

Conclusion and Future Perspectives

3-Benzyl-7-hydroxy-4-methylcoumarin and its derivatives constitute a highly promising class of compounds with significant therapeutic potential. Their demonstrated efficacy as anticancer agents, particularly through the dual inhibition of the EGFR/PI3K pathway, marks them as strong candidates for further oncological drug development. Furthermore, their potent and diverse enzyme inhibitory activities, coupled with valuable antioxidant properties, broaden their applicability to a range of diseases. Future research should focus on expanding structure-activity relationship (SAR) studies to optimize potency and selectivity, improving pharmacokinetic profiles for better in vivo efficacy, and conducting comprehensive preclinical and clinical trials to translate these promising laboratory findings into novel therapeutic agents.

References

- 1. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin – Oriental Journal of Chemistry [orientjchem.org]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemmethod.com [chemmethod.com]

- 6. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 7. mdpi.com [mdpi.com]

- 8. Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. arabjchem.org [arabjchem.org]

- 12. ijpsr.com [ijpsr.com]

- 13. pubs.aip.org [pubs.aip.org]

structure-activity relationship of 7-hydroxy-4-methylcoumarins

An In-Depth Technical Guide on the Structure-Activity Relationship of 7-Hydroxy-4-Methylcoumarins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a significant class of naturally occurring benzopyrone compounds widely distributed in the plant kingdom.[1] Among the vast array of coumarin derivatives, 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone or hymecromone) serves as a privileged scaffold in medicinal chemistry. Its versatile structure has been the foundation for the development of numerous derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] The biological profile of these compounds is highly dependent on the nature and position of substituents on the coumarin nucleus. This guide provides a detailed exploration of the structure-activity relationships (SAR) of 7-hydroxy-4-methylcoumarin derivatives, presenting quantitative data, experimental methodologies, and visual representations of key concepts to aid in the rational design of new therapeutic agents.

Core Scaffold: 7-Hydroxy-4-Methylcoumarin

The fundamental structure consists of a fused benzene and α-pyrone ring, with a hydroxyl group at position 7 and a methyl group at position 4. These two substituents, along with positions 3, 5, 6, and 8, are primary targets for chemical modification to modulate biological activity.

Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of 7-hydroxy-4-methylcoumarin derivatives is intricately linked to their substitution patterns. The following sections dissect the SAR for major biological activities.

Anticancer Activity

Derivatives of 7-hydroxy-4-methylcoumarin have shown significant cytotoxic effects against various human cancer cell lines.[4] The SAR for this activity is complex, with the potency being influenced by modifications at several positions.

-

Substitution at C3: Introducing alkyl groups at the C3 position has been a key strategy. For 7,8-dihydroxy-4-methylcoumarins, a long alkyl chain, specifically an n-decyl group, resulted in the most potent activity against K562, LS180, and MCF-7 cancer cell lines.[4][5]

-

Substitution at C4: Modification of the 4-methyl group can also influence activity. For instance, converting the methyl to a bromomethyl group in 6-bromo-7-hydroxycoumarin resulted in reasonable cytotoxic activities.[4][5]

-

Substitution on the Benzene Ring (C5-C8):

-

Modification of the 7-OH Group: Acetylation of the hydroxyl groups (e.g., 7-acetoxy derivatives) has also been explored, leading to active compounds.[4]

The mechanism of anticancer action for some derivatives involves the induction of apoptosis through the modulation of key signaling proteins like Bax, Bad, Cytochrome c, and caspases, and the down-regulation of the Aryl hydrocarbon receptor.[6]

Antimicrobial Activity

7-hydroxy-4-methylcoumarin derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1]

-

Modification of the 7-OH Group: The 7-hydroxyl group is a common site for derivatization. Attaching acetic acid hydrazide moieties has been shown to produce compounds with significant antimicrobial properties.[2] Further reaction of this hydrazide with isatin or various anhydrides can yield derivatives with potent activity.[7]

-

Substitution at C4: Oxidation of the C4-methyl group to a formyl group, followed by condensation with aromatic amines to form Schiff bases, has yielded derivatives with good to high antibacterial activity.[1][8]

-

Substitution at C8: Introduction of an azothiazolyl group at the C8 position has been shown to enhance antibacterial and antifungal activity compared to the parent 7-hydroxy-4-methylcoumarin.

-

Introduction of Heterocyclic Moieties: The incorporation of thiosemicarbazide and thiazolidinone moieties has been shown to enhance the antifungal activity of the coumarin scaffold against foodborne fungi like Aspergillus and Fusarium species.[9] In general, 4-thiazolidinones showed better antifungal activity than thiosemicarbazides in one study.[9]

Antioxidant Activity

The antioxidant potential of these coumarins is primarily linked to their ability to scavenge free radicals.

-

Hydroxyl Group: The presence of the 7-hydroxyl group is crucial for antioxidant activity.

-

Substitution Pattern: The introduction of thiosemicarbazide moieties generally leads to higher scavenging activity towards DPPH and galvinoxyl radicals compared to 4-thiazolidinone derivatives.[9] Some thiosemicarbazide derivatives exhibited activity comparable to or even better than the standard antioxidant, ascorbic acid.[9] Condensation of the 7-hydroxy-4-methylcoumarin core with aromatic aldehydes has also produced derivatives with significant anti-radical activity.[10]

Anti-inflammatory Activity

The anti-inflammatory effects of these derivatives are often attributed to the inhibition of cyclooxygenase (COX) enzymes.[2]

-

Derivatization at the 7-OH Position: The synthesis of acetic acid hydrazide derivatives from the 7-hydroxy position has yielded compounds with significant anti-inflammatory activity, as demonstrated in the carrageenan-induced rat paw edema model.[2] One such derivative showed a percentage inhibition of 86.98%, which was comparable to the standard drug ibuprofen.[2]

-

Pyranocoumarins and Sulfonamides: The creation of pyranocoumarin and coumarin-sulfonamide derivatives has led to compounds with potent in vitro antiproteinase activity and significant in vivo inhibition of edema.[11] Some of these derivatives showed selective inhibition of the COX-2 isozyme.[11]

Quantitative Data Presentation

The following tables summarize the quantitative structure-activity relationship data for various 7-hydroxy-4-methylcoumarin derivatives.

Table 1: Anticancer Activity of 4-Methylcoumarin Derivatives [4][5]

| Compound ID | Substituents | K562 IC₅₀ (µM) | LS180 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| 11 | 7,8-dihydroxy, 3-n-decyl | 42.4 | 25.2 | 25.1 |

| 27 | 6-bromo, 7-hydroxy, 4-bromomethyl | 45.8 | 32.7 | 39.5 |

Table 2: Antimicrobial Activity of 7-Hydroxy-4-Methylcoumarin Schiff Bases [1]

| Compound ID | Target Microorganism | MIC (µg/mL) |

| 6 | Staphylococcus aureus | 40 |

| 7 | Staphylococcus aureus | 40 |

| 7 | Micrococcus luteus | 40 |

| 7 | Escherichia coli | 31 |

| 8 | Staphylococcus aureus | 300 |

Table 3: Anti-inflammatory Activity of 7-Hydroxy-4-Methylcoumarin Derivatives [2]

| Compound ID | Activity Assay | % Inhibition |

| 4d | Carrageenan-induced rat paw edema | 86.98 |

| Ibuprofen | Carrageenan-induced rat paw edema | 89.13 |

Table 4: Antioxidant Activity of 7-Hydroxy-4-Methylcoumarin Derivatives [12]

| Compound ID | Activity Assay | % Scavenging Activity |

| 2 | DPPH Radical Scavenging | 86.0 ± 2.00 |

| 3 | DPPH Radical Scavenging | 87.05 ± 0.00 |

| 4 | DPPH Radical Scavenging | 90.0 ± 3.0 |

| Ascorbic Acid | DPPH Radical Scavenging | 91.00 ± 1.5 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MTT Assay for Cytotoxicity

This assay is used to assess the cytotoxic effect of compounds on cancer cell lines.[4]

-

Cell Culture: Human cancer cell lines (e.g., K562, LS180, MCF-7) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

-

Procedure:

-

Seed cells into 96-well plates at a density of approximately 5×10³ cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of the synthesized coumarin derivatives for a specified period (e.g., 72 hours).

-

After incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell survival is calculated, and the IC₅₀ value (the concentration required to inhibit cell growth by 50%) is determined from dose-response curves.

-

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.[1]

-

Materials: Mueller-Hinton broth, bacterial strains (e.g., S. aureus, E. coli), 96-well microtiter plates, and test compounds.

-

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plates.

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5×10⁵ CFU/mL in each well.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

DPPH Radical Scavenging Assay

This spectrophotometric assay measures the capacity of compounds to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical.[12]

-

Reagents: DPPH solution in methanol, test compounds, and a standard antioxidant (e.g., ascorbic acid).

-

Procedure:

-

Prepare different concentrations of the test compounds in a suitable solvent (e.g., methanol).

-

Add a fixed volume of the DPPH solution to each concentration of the test sample.

-

Allow the reaction to proceed in the dark at room temperature for a set time (e.g., 30 minutes).

-

Measure the absorbance of the remaining DPPH at its maximum wavelength (around 517 nm).

-

The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.

-

Carrageenan-Induced Rat Paw Edema Assay

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.[2][13]

-

Animals: Wistar albino rats are typically used. Animals are fasted overnight before the experiment.

-

Procedure:

-

Divide the animals into groups: control (vehicle), standard (e.g., ibuprofen), and test groups (receiving different doses of the coumarin derivatives).

-

Administer the test compounds and standard drug orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the left hind paw of each rat.

-

Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

The percentage inhibition of edema is calculated for each group relative to the control group.

-

Visualizations

Workflow for Structure-Activity Relationship Studies

Caption: General workflow for conducting structure-activity relationship (SAR) studies.

Apoptosis Signaling Pathway Induced by Coumarins

Caption: A potential apoptotic signaling pathway modulated by coumarin derivatives.[6]

Conclusion

The 7-hydroxy-4-methylcoumarin scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Structure-activity relationship studies have revealed critical insights into how chemical modifications influence biological outcomes. For anticancer activity, lipophilic C3 substituents and additional hydroxyl groups on the benzene ring enhance potency. For antimicrobial effects, the introduction of hydrazide, Schiff base, or thiazole moieties is a promising strategy. Antioxidant and anti-inflammatory activities are also highly tunable through derivatization, primarily at the 7-hydroxy position. The data and protocols presented in this guide serve as a comprehensive resource for researchers aiming to rationally design and synthesize the next generation of 7-hydroxy-4-methylcoumarin-based drugs with improved efficacy and selectivity.

References

- 1. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis and evaluation of 7-hydroxy-4-methylcoumarin derivatives. [wisdomlib.org]

- 3. benchchem.com [benchchem.com]

- 4. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. metfop.edu.in [metfop.edu.in]

- 8. researchgate.net [researchgate.net]

- 9. 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. connectjournals.com [connectjournals.com]

- 11. Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the coumarin derivative, 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one (CAS No: 86-44-2). Due to the limited availability of complete, experimentally verified public data for this specific compound, this guide combines available data from analogous compounds, predicted spectroscopic values, and established synthetic methodologies to offer a valuable resource for researchers.

Chemical Structure and Properties

-

IUPAC Name: 3-benzyl-7-hydroxy-4-methylchromen-2-one[1]

-

Synonyms: 3-Benzyl-4-methylumbelliferone, 3-Benzyl-7-hydroxy-4-methylcoumarin[1]

-

Molecular Formula: C₁₇H₁₄O₃[1]

-

Molecular Weight: 266.29 g/mol [1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one. Where direct experimental data is unavailable, predicted values based on established spectroscopic principles and data from closely related analogs are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR (Proton NMR) Data (Predicted) Solvent: DMSO-d₆, 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~10.6 | s | 1H | Ar-OH | Chemical shift can be solvent-dependent. |

| ~7.6 | d | 1H | H-5 | |

| ~7.2-7.4 | m | 5H | Benzyl Ar-H | Complex multiplet for the phenyl ring protons. |

| ~6.8 | dd | 1H | H-6 | |

| ~6.7 | d | 1H | H-8 | |

| ~3.8 | s | 2H | -CH₂-Ph | |

| ~2.4 | s | 3H | -CH₃ |

Note: Predicted values are based on ¹H NMR data for various 7-hydroxy-4-methyl-coumarin derivatives.[2]

Table 2: ¹³C NMR (Carbon NMR) Data (Predicted) Solvent: DMSO-d₆, 100 MHz

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~161.0 | C-2 (C=O) | |

| ~160.5 | C-7 | |

| ~155.0 | C-9 | |

| ~153.5 | C-4 | |

| ~138.0 | Benzyl C-1' | |

| ~128.5 | Benzyl C-2', C-6' | |

| ~128.0 | Benzyl C-3', C-5' | |

| ~126.0 | Benzyl C-4' | |

| ~126.5 | C-5 | |

| ~113.0 | C-6 | |

| ~112.5 | C-3 | |

| ~110.0 | C-10 | |

| ~102.5 | C-8 | |

| ~35.0 | -CH₂-Ph | |

| ~18.0 | -CH₃ |

Note: Predicted values are based on ¹³C NMR data for the closely related 3-benzyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one.[3]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, lactone carbonyl, and aromatic functionalities.

Table 3: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (lactone) | 1700 - 1740 | Strong |

| C=C stretch (aromatic) | 1500 - 1600 | Medium to Strong |

| C-O stretch | 1000 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data

| Ion | m/z | Notes |

| [M]⁺ | 266 | Molecular Ion |

| [M-H]⁺ | 265 | Loss of a hydrogen atom |

| [M-CO]⁺ | 238 | Loss of carbon monoxide from the lactone |

| [M-C₇H₇]⁺ | 175 | Loss of the benzyl group |

Note: Fragmentation data is based on typical coumarin fragmentation patterns and available GC-MS data.[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one.

Synthesis via Pechmann Condensation

This compound can be synthesized using the Pechmann condensation, a standard method for coumarin synthesis, by reacting resorcinol with ethyl 2-benzylacetoacetate in the presence of an acid catalyst.[4][5]

Materials:

-

Resorcinol

-

Ethyl 2-benzylacetoacetate

-

Concentrated Sulfuric Acid (or other suitable acid catalyst, e.g., Amberlyst-15)[5]

-

Ethanol (for recrystallization)

-

Ice

Procedure:

-

In a round-bottom flask, carefully cool concentrated sulfuric acid in an ice bath.

-

Slowly add a pre-mixed solution of resorcinol (1 equivalent) and ethyl 2-benzylacetoacetate (1.1 equivalents) to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains low.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice to precipitate the crude product.

-

Filter the solid precipitate using a Büchner funnel and wash it thoroughly with cold water until the washings are neutral.

-

Dry the crude product under vacuum.

-

Recrystallize the dried product from a suitable solvent, such as ethanol, to obtain pure 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one.

Spectroscopic Analysis

NMR Spectroscopy:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum. A greater number of scans will be necessary compared to the proton spectrum.

-

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Instrumentation: A mass spectrometer (e.g., GC-MS or LC-MS).

-

Sample Preparation:

-

GC-MS: Dissolve the sample in a volatile organic solvent.

-

LC-MS: Dissolve the sample in a solvent compatible with the mobile phase.

-

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one.

References

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-benzyl-7-hydroxy-4-methylcoumarin

Disclaimer: A comprehensive literature search did not yield specific, experimentally-derived ¹H and ¹³C NMR data for 3-benzyl-7-hydroxy-4-methylcoumarin. The following guide provides predicted spectral data based on the analysis of structurally similar compounds, alongside established experimental protocols for the characterization of coumarin derivatives. This information is intended for research and development professionals in the fields of chemistry and drug development.

Predicted NMR Spectral Data

The expected ¹H and ¹³C NMR chemical shifts for 3-benzyl-7-hydroxy-4-methylcoumarin are summarized below. These predictions are based on known values for the 7-hydroxy-4-methylcoumarin core and standard substituent effects of a benzyl group. Actual experimental values may vary depending on the solvent and spectrometer frequency used.

1.1 Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for the coumarin core, the methyl and benzyl substituents, and the hydroxyl proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -OH (at C7) | 9.0 - 11.0 | Singlet (broad) | Chemical shift is highly dependent on solvent and concentration. Signal will disappear upon D₂O exchange. |

| H5 | 7.4 - 7.6 | Doublet | Coupled to H6. |

| H6 | 6.7 - 6.9 | Doublet of Doublets | Coupled to H5 and H8. |

| H8 | 6.6 - 6.8 | Doublet | Coupled to H6. |

| Benzyl -CH₂- | 3.8 - 4.2 | Singlet | Methylene protons of the benzyl group. |

| Phenyl (of benzyl) | 7.1 - 7.4 | Multiplet | Protons of the phenyl ring of the benzyl substituent. |

| -CH₃ (at C4) | 2.3 - 2.5 | Singlet | Methyl protons at the C4 position. |

1.2 Predicted ¹³C NMR Data

The carbon NMR spectrum will display signals for the carbonyl carbon, aromatic and olefinic carbons of the coumarin ring system, and the carbons of the methyl and benzyl groups.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 (C=O) | 160 - 162 |

| C3 | 115 - 120 |

| C4 | 150 - 155 |

| C4a | 110 - 115 |

| C5 | 125 - 128 |

| C6 | 112 - 115 |

| C7 | 160 - 163 |

| C8 | 101 - 104 |

| C8a | 154 - 156 |

| -CH₃ (at C4) | 18 - 20 |

| Benzyl -CH₂- | 30 - 35 |

| Benzyl C (quaternary) | 138 - 141 |

| Benzyl CH (ortho, meta, para) | 126 - 130 |

Experimental Protocols for NMR Analysis

The following are generalized yet detailed protocols for acquiring ¹H and ¹³C NMR spectra of coumarin derivatives.[1] These may require optimization based on the specific instrumentation and sample characteristics.

2.1 Sample Preparation

-

Weigh 5-10 mg of the 3-benzyl-7-hydroxy-4-methylcoumarin sample.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often preferred for hydroxycoumarins due to its ability to solubilize the compound and resolve the hydroxyl proton signal.

-

Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2.2 ¹H NMR Spectroscopy Parameters

-

Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker systems).[1]

-

Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

-

Spectral Width: 12-16 ppm, centered around 6-8 ppm.[1]

-

Acquisition Time: 3-4 seconds.[1]

-

Relaxation Delay (d1): 1-2 seconds.[1]

-

Number of Scans: 8-16, depending on the sample concentration.[1]

2.3 ¹³C NMR Spectroscopy Parameters

-

Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker systems).[1]

-

Spectral Width: 220-240 ppm, centered around 120 ppm.[1]

-

Acquisition Time: 1-2 seconds.[1]

-

Relaxation Delay (d1): 2 seconds.[1]

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.[1]

2.4 D₂O Exchange for Hydroxyl Proton Identification

To confirm the assignment of the -OH proton, a D₂O shake experiment can be performed.[1] After acquiring the initial ¹H NMR spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently to mix, and re-acquire the spectrum. The signal corresponding to the hydroxyl proton will either disappear or significantly decrease in intensity due to proton-deuterium exchange.[1]

Visualization of Synthetic Pathway

A plausible synthetic route to 3-benzyl-7-hydroxy-4-methylcoumarin is via the Pechmann condensation to form the coumarin core, followed by a subsequent functionalization at the 3-position. The following diagram illustrates a logical workflow for such a synthesis.

Caption: A logical workflow for the synthesis of 3-benzyl-7-hydroxy-4-methylcoumarin.

References

CAS number 86-44-2 chemical properties and safety data

An In-depth Technical Guide to the Chemical Properties and Safety Data of CAS Number 86-44-2: 3-benzyl-7-hydroxy-4-methylchromen-2-one

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's chemical properties and safety profile is paramount. This technical guide provides a comprehensive overview of the available data for the chemical compound identified by CAS number 86-44-2, which is 3-benzyl-7-hydroxy-4-methylchromen-2-one. This compound belongs to the coumarin class of molecules, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Chemical Identity and Structure

IUPAC Name: 3-benzyl-7-hydroxy-4-methylchromen-2-one[1]

Synonyms: 3-Benzyl-4-methylumbelliferone, 3-Benzyl-7-hydroxy-4-methylcoumarin[1]

Molecular Formula: C₁₇H₁₄O₃[1][2]

Molecular Weight: 266.29 g/mol [1][2]

Chemical Structure: The structure of 3-benzyl-7-hydroxy-4-methylchromen-2-one consists of a core coumarin scaffold, which is a benzopyran-2-one system. It is substituted with a benzyl group at the 3-position, a methyl group at the 4-position, and a hydroxyl group at the 7-position.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-benzyl-7-hydroxy-4-methylchromen-2-one. It is important to note that much of the available data is computationally derived.

| Property | Value | Source |

| Molecular Weight | 266.29 g/mol | [1][2] |

| XLogP3-AA | 3.4 | [2] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area | 46.5 Ų | [2] |

| Heavy Atom Count | 20 | [2] |

| Complexity | 407 | [2] |

Safety and Hazard Information

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information for 3-benzyl-7-hydroxy-4-methylchromen-2-one.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute toxicity, oral (Category 4) |

| Warning | H302: Harmful if swallowed[1] |

Precautionary Statements: [1]

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301+P317: IF SWALLOWED: Get medical help.

-

P330: Rinse mouth.

-

P501: Dispose of contents/container in accordance with local regulations.

Some sources also classify this compound as an irritant[3].

Experimental Protocols

Proposed Synthesis via Pechmann Condensation:

The synthesis of 3-benzyl-7-hydroxy-4-methylchromen-2-one can be envisioned through a modified Pechmann condensation. This would involve the reaction of a resorcinol (1,3-dihydroxybenzene) with a β-ketoester, in this case, ethyl 2-benzyl-3-oxobutanoate, in the presence of an acid catalyst.

Caption: Proposed synthetic pathway for 3-benzyl-7-hydroxy-4-methylchromen-2-one.

Methodology:

-

Reaction Setup: Resorcinol and ethyl 2-benzyl-3-oxobutanoate are mixed, typically in equimolar amounts.

-

Catalyst Addition: A strong acid catalyst, such as concentrated sulfuric acid, is added dropwise to the reaction mixture with cooling to control the initial exothermic reaction.

-

Heating: The mixture is then heated to promote the condensation and cyclization reactions. The reaction temperature and time would need to be optimized.

-

Workup: After the reaction is complete, the mixture is poured into cold water to precipitate the crude product.

-

Purification: The crude solid is collected by filtration, washed, and then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the pure 3-benzyl-7-hydroxy-4-methylchromen-2-one.

Potential Signaling Pathways and Biological Activity

While specific signaling pathways for 3-benzyl-7-hydroxy-4-methylchromen-2-one have not been elucidated, the broader class of coumarins is known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The potential mechanisms of action are often multifactorial.

Generalized Anti-inflammatory and Anticancer Signaling Pathways for Coumarins:

The diagram below illustrates a generalized overview of potential signaling pathways that could be modulated by coumarin derivatives.

Caption: Generalized signaling pathways potentially modulated by coumarin derivatives.

Studies on related 7-hydroxycoumarin derivatives have shown cytotoxic activity against various cancer cell lines and bactericidal effects[4][5]. The mechanisms often involve the induction of apoptosis and cell cycle arrest. The anti-inflammatory properties are frequently attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins[6].

References

- 1. 3-Benzyl-4-methylumbelliferone | C17H14O3 | CID 5338538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 86-44-2 CAS MSDS (3-BENZYL-7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Rise of Coumarins: A Technical Guide to Their Discovery and Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarins, a diverse class of benzopyrone-containing heterocyclic compounds, have journeyed from natural isolates to clinically significant pharmaceuticals. This in-depth technical guide charts the discovery and historical evolution of coumarin derivatives in medicine, with a primary focus on their roles as anticoagulants and anticancer agents. We delve into the pivotal mechanisms of action, including the well-established vitamin K antagonism and the more recently elucidated modulation of critical signaling pathways such as PI3K/Akt/mTOR in oncology. This guide provides detailed experimental protocols for the synthesis of seminal coumarin drugs and for key biological assays used in their evaluation. Quantitative data on the biological activity and pharmacokinetic profiles of prominent derivatives are systematically presented in tabular format for comparative analysis. Furthermore, complex biological interactions and experimental workflows are visualized through detailed diagrams rendered in the DOT language, offering a clear and comprehensive overview for researchers in the field of drug discovery and development.

A Historical Overture: From Fragrance to Pharmacology

The story of coumarin begins not in the laboratory, but in the natural world. First isolated in 1820 by A. Vogel from tonka beans, its pleasant, hay-like aroma initially destined it for the perfume industry. The medicinal potential of coumarins remained largely unrecognized until a hemorrhagic disease in cattle in the 1930s was traced back to spoiled sweet clover hay. This investigation led to the identification of dicoumarol , a potent anticoagulant, by Karl Paul Link's group in 1939. This discovery marked a turning point, unveiling the therapeutic possibilities of this class of compounds. The subsequent synthesis of warfarin in 1948, initially as a rodenticide, and its eventual approval for human use in 1954, solidified the role of coumarins in cardiovascular medicine.[1] The journey from a fragrant compound to a life-saving drug laid the groundwork for decades of research into the diverse pharmacological activities of coumarin derivatives.

The Anticoagulant Coumarins: A Legacy of Vitamin K Antagonism

The primary mechanism of action for anticoagulant coumarins like warfarin and dicoumarol is the inhibition of the enzyme Vitamin K epoxide reductase. This enzyme is crucial for the recycling of vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X). By inhibiting this enzyme, coumarins deplete the active form of vitamin K, leading to the production of inactive clotting factors and thus reducing the propensity for blood clot formation.

Synthesis of Key Anticoagulant Coumarins

The synthesis of these foundational coumarin derivatives is a cornerstone of medicinal chemistry.

Dicoumarol is typically synthesized through the condensation of 4-hydroxycoumarin with an aldehyde, often formaldehyde, in the presence of a catalyst.

Materials:

-

4-hydroxycoumarin

-

Formaldehyde solution (37%)

-

Piperidine (catalyst)

-

Ethanol (solvent)

Procedure:

-

Dissolve 4-hydroxycoumarin (2 equivalents) in ethanol in a round-bottom flask.

-

Add formaldehyde solution (1 equivalent) and a catalytic amount of piperidine to the flask.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Filter the crude product, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure dicoumarol.

The synthesis of warfarin often involves a Michael addition of 4-hydroxycoumarin to an α,β-unsaturated ketone.

Materials:

-

4-hydroxycoumarin

-

Benzalacetone (4-phenyl-3-buten-2-one)

-

A basic catalyst (e.g., piperidine or sodium ethoxide)

-

A suitable solvent (e.g., ethanol or methanol)

Procedure:

-

Dissolve 4-hydroxycoumarin (1 equivalent) and benzalacetone (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add the basic catalyst to the reaction mixture.

-

Reflux the mixture for 12-24 hours, monitoring by TLC.

-

After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the crude warfarin, wash with water, and dry.

-

Purify the product by recrystallization from a suitable solvent like ethanol.

The Emergence of Anticancer Coumarins

Beyond their anticoagulant effects, a vast and growing body of research has established the potent anticancer properties of a diverse range of coumarin derivatives. These compounds exert their effects through multiple mechanisms, often targeting key signaling pathways that are dysregulated in cancer.

Mechanisms of Anticancer Action

The anticancer activity of coumarin derivatives is multifaceted and includes:

-

Induction of Apoptosis: Many coumarins trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells at various phases of the cell cycle.

-

Inhibition of Angiogenesis: Some derivatives can prevent the formation of new blood vessels that tumors need to grow and metastasize.

-

Modulation of Signaling Pathways: A critical mechanism is the inhibition of pro-survival signaling pathways, with the PI3K/Akt/mTOR pathway being a prominent target.

The PI3K/Akt/mTOR Signaling Pathway: A Key Target

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several coumarin derivatives have been shown to inhibit this pathway at various nodes.

Synthesis of a Representative Anticancer Coumarin Derivative: Osthole

Osthole, a naturally occurring coumarin, has demonstrated significant anticancer activities. Its synthesis can be achieved through various routes.

One synthetic approach involves the Pechmann condensation followed by prenylation.

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Sulfuric acid (catalyst)

-

Prenyl bromide (3,3-dimethylallyl bromide)

-

Potassium carbonate (base)

-

Acetone (solvent)

Procedure:

-

Synthesis of 7-hydroxy-4-methylcoumarin: Slowly add a mixture of resorcinol (1 equivalent) and ethyl acetoacetate (1 equivalent) to cold, concentrated sulfuric acid with stirring. After the reaction is complete, pour the mixture onto crushed ice to precipitate the product. Filter, wash with water, and recrystallize from ethanol.

-

Prenylation: To a solution of 7-hydroxy-4-methylcoumarin in acetone, add potassium carbonate (as a base) and prenyl bromide (1.1 equivalents). Reflux the mixture for 8-12 hours.

-

Work-up: After the reaction, filter off the potassium carbonate and evaporate the acetone. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure osthole.

Quantitative Analysis of Biological Activity

The potency of coumarin derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values against various cancer cell lines.

Table 1: Anticancer Activity of Selected Coumarin Derivatives

| Compound | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| Compound 4 | HL60 (Leukemia) | MTT | 8.09 | [2] |

| MCF-7 (Breast) | MTT | 3.26 | [2] | |

| A549 (Lung) | MTT | 9.34 | [2] | |

| Compound 8b | HepG2 (Liver) | MTT | 13.14 | [2] |

| MCF-7 (Breast) | MTT | 7.35 | [2] | |

| A549 (Lung) | MTT | 4.63 | [2] | |

| Geiparvarin Analog | HL60 (Leukemia) | - | 0.5 | [2] |

| Scopoletin Derivative | MCF-7 (Breast) | - | < 2 | |

| MDA-MB-231 (Breast) | - | < 2 | ||

| HT29 (Colon) | - | < 2 |

Experimental Evaluation of Anticancer Activity

The Sulforhodamine B (SRB) assay is a widely used colorimetric method for determining cytotoxicity and cell proliferation.

Experimental Protocol: Sulforhodamine B (SRB) Assay

Procedure:

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of the coumarin derivative and a vehicle control.

-

Incubation: Incubate the plates for a specified period (typically 48-72 hours).

-

Fixation: Gently remove the medium and fix the cells by adding cold 10-50% (w/v) trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove the TCA.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Air-dry the plates and then add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength of approximately 515 nm.

-

Data Analysis: The absorbance values are proportional to the cellular protein mass. Calculate the percentage of cell growth inhibition and determine the IC50 value.

Pharmacokinetics of Coumarin Derivatives

The absorption, distribution, metabolism, and excretion (ADME) properties of coumarin derivatives are crucial for their therapeutic efficacy and safety.

Table 2: Pharmacokinetic Parameters of Selected Coumarin Derivatives

| Compound | Cmax (ng/mL) | Tmax (h) | Half-life (t1/2) (h) | Bioavailability (%) | Reference |

| Warfarin | - | - | 20-60 | High (oral) | |

| Acenocoumarol | - | - | 8-11 | ~60 (oral) | |

| Phenprocoumon | - | - | 140-160 | High (oral) | |

| Coumarin | 735.46 ± 252.29 | 0.93 ± 0.57 | 4.01 ± 0.85 | - | |

| 7-Hydroxycoumarin | 84.98 ± 40.15 | 1.40 ± 0.68 | 1.16 ± 0.82 | - |

Clinical Landscape and Future Directions

The clinical development of coumarin derivatives has been most successful in the realm of anticoagulation. However, their potential in oncology is an active area of investigation. Several coumarin derivatives have entered clinical trials for various cancers, including renal cell carcinoma and prostate cancer. Early phase trials have often focused on establishing safety and optimal dosing, with some studies showing modest antitumor activity.

The future of coumarin-based drug discovery lies in the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The development of hybrid molecules, which combine the coumarin scaffold with other pharmacophores, is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. Further elucidation of their mechanisms of action and the identification of predictive biomarkers will be crucial for their successful clinical translation.

Conclusion

From their serendipitous discovery as anticoagulants to their emergence as promising anticancer agents, coumarin derivatives have carved a significant niche in medicinal chemistry. Their rich and diverse pharmacology, coupled with a synthetically tractable scaffold, ensures that they will remain a fertile ground for the discovery and development of new therapeutics. This guide provides a foundational technical overview for researchers poised to contribute to the next chapter in the remarkable history of coumarins in medicine.

References

Methodological & Application

protocol for in vitro cytotoxicity assay using 3-benzyl-7-hydroxy-4-methylcoumarin

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coumarins are a class of natural compounds found in many plants, known for their wide range of pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities.[1] The synthetic derivative, 3-benzyl-7-hydroxy-4-methylcoumarin, is a subject of interest for its potential cytotoxic effects against cancer cells. This document provides a detailed protocol for evaluating the in vitro cytotoxicity of this compound using the MTT assay, a reliable and widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[2][3] The protocol is designed to be adaptable for various cancer cell lines and can be used to determine the half-maximal inhibitory concentration (IC50) of the compound.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[2] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[2] The insoluble formazan crystals are dissolved in a solubilization solution, and the absorbance of the resulting colored solution is measured using a microplate reader.[4] A decrease in the absorbance of treated cells compared to control cells indicates a reduction in cell viability and reflects the cytotoxic effect of the compound.

Materials and Reagents

-

Cell Lines: A panel of human cancer cell lines is recommended to assess the spectrum of activity. Common choices include:

-

Compound: 3-benzyl-7-hydroxy-4-methylcoumarin

-

Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS): pH 7.4

-

Trypsin-EDTA: 0.25%

-

MTT Solution: 5 mg/mL in sterile PBS.[2]

-

Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.[2]

-

Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Cisplatin).[1]

-

Equipment and Consumables:

-

Humidified incubator with 5% CO2 at 37°C

-

Laminar flow hood

-

Hemocytometer or automated cell counter

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm.[1]

-

Experimental Protocol

Cell Seeding

-

Culture the selected cancer cell lines in their appropriate medium until they reach 70-80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete medium and determine the cell concentration using a hemocytometer.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[2]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[2]

Compound Treatment

-

Prepare a stock solution of 3-benzyl-7-hydroxy-4-methylcoumarin in DMSO.

-

Prepare serial dilutions of the compound in the complete culture medium to achieve the desired final concentrations. It is advisable to perform a range-finding experiment first.

-

After the 24-hour incubation period, carefully remove the medium from the wells.

-

Add 100 µL of the medium containing the various concentrations of the test compound to the respective wells.

-

Include the following controls on each plate:

-

Vehicle Control: Cells treated with the medium containing the same concentration of DMSO as the highest concentration of the test compound.

-

Positive Control: Cells treated with a known cytotoxic agent at its IC50 concentration.

-

Untreated Control: Cells in complete medium only.

-

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.[7]

MTT Assay

-

Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]

-

Incubate the plate for an additional 4 hours at 37°C in the dark.[1]

-

After the incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[2]

Data Acquisition

-

Measure the absorbance of each well at 570 nm using a microplate reader.[4]

Data Presentation and Analysis

Calculation of Cell Viability

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100 [2]

IC50 Determination

The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve of the percentage of cell viability against the compound concentration.[2]

Tabulated Data

The following tables provide a template for presenting the cytotoxicity data.

Table 1: Cytotoxicity of 3-benzyl-7-hydroxy-4-methylcoumarin on MCF-7 Cells after 48h Treatment

| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Control) | 100 | ||

| Concentration 1 | |||

| Concentration 2 | |||

| Concentration 3 | |||

| Concentration 4 | |||

| Concentration 5 | |||

| Positive Control |

Table 2: IC50 Values (µM) of 3-benzyl-7-hydroxy-4-methylcoumarin against Various Cancer Cell Lines

| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| MCF-7 | |||

| MDA-MB-231 | |||

| A549 | |||

| HCT-116 | |||

| PC-3 | |||

| HeLa |

Visualization of Experimental Workflow

Caption: Workflow of the in vitro cytotoxicity MTT assay.

Potential Signaling Pathways

While the precise mechanism of action for 3-benzyl-7-hydroxy-4-methylcoumarin requires further investigation, coumarin derivatives have been reported to induce apoptosis through various signaling pathways. A potential mechanism could involve the modulation of key proteins in the apoptotic cascade.

Caption: Potential apoptotic signaling pathway for coumarin derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. kosheeka.com [kosheeka.com]

- 4. Design of Novel Coumarin Derivatives as NUDT5 Antagonists That Act by Restricting ATP Synthesis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols: 3-benzyl-7-hydroxy-4-methylcoumarin in Anticancer Research

Audience: Researchers, scientists, and drug development professionals.

Introduction